Nnc 112
CAS No.: 125341-24-4
Cat. No.: VC0537410
Molecular Formula: C19H18ClNO2
Molecular Weight: 327.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125341-24-4 |
|---|---|
| Molecular Formula | C19H18ClNO2 |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | (5S)-5-(1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
| Standard InChI | InChI=1S/C19H18ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,6,8-10,16,22H,5,7,11H2,1H3/t16-/m1/s1 |
| Standard InChI Key | RUSANBIFMAXXSJ-MRXNPFEDSA-N |
| Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OC=C4)O)Cl |
| SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OC=C4)O)Cl |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OC=C4)O)Cl |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of NNC 112
Molecular Configuration and Stereochemistry
NNC 112 possesses an absolute stereochemistry with one defined stereocenter, contributing to its enantioselective binding properties. The compound’s optical activity is unspecified in its racemic form, but the active enantiomer, (+)-NNC 112, demonstrates a 100-fold greater affinity for D1R compared to its inactive (-)-enantiomer . The structural formula (Fig. 1) highlights the benzazepine backbone fused with a benzofuran moiety, a configuration critical for receptor interaction.
Figure 1: Structural formula of NNC 112 .
The SMILES notation (CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OC=C4)O)Cl) and InChIKey (RUSANBIFMAXXSJ-MRXNPFEDSA-N) provide precise descriptors of its atomic connectivity and stereochemical arrangement . These features underlie its ability to penetrate the blood-brain barrier and bind reversibly to D1R .
Physicochemical Characteristics
NNC 112’s partition coefficient (logP) and plasma protein binding remain unquantified in publicly available data, but its moderate molecular weight and lipophilic nature facilitate cerebral uptake. The compound’s free fraction in plasma (fₚ) is approximately 2.65%–2.80%, as determined in PET studies using carbon-11-labeled NNC 112 ([¹¹C]NNC 112) .
Synthesis and Radiolabeling of [¹¹C]NNC 112
Radiochemical Synthesis
The synthesis of [¹¹C]NNC 112 involves N-methylation of the desmethyl precursor using [¹¹C]methyl triflate, yielding a radiochemical purity >98% and specific radioactivity of ~110 GBq/μmol . Key steps include:
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Precursor Preparation: The desmethyl precursor is synthesized via a multi-step organic reaction, achieving a 40% chemical yield .
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Methylation: [¹¹C]Methyl triflate reacts with the precursor at room temperature, achieving 70%–90% incorporation efficiency .
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Purification: Semi-preparative HPLC isolates the radioligand, followed by formulation in saline-ethanol solutions for intravenous administration .
This method produces [¹¹C]NNC 112 with a total synthesis time of 30–35 minutes and a decay-corrected yield of 50%–60% .
Quality Control
Metabolite analysis via gradient HPLC confirms that 85% of plasma radioactivity corresponds to unmetabolized [¹¹C]NNC 112 at 5 minutes post-injection, declining to 25% at 75 minutes . Such stability is crucial for accurate PET quantification.
Pharmacological Profile and Receptor Selectivity
Affinity and Specificity
NNC 112 binds to D1R with a dissociation constant (Kₐ) of 0.2–0.5 nM, exhibiting >100-fold selectivity over 5-HT2A receptors (Kₐ = 20–50 nM) . In cynomolgus monkeys, striatal and neocortical binding ratios relative to the cerebellum are 5.77 ± 0.31 and 2.36 ± 0.14, respectively, at equilibrium . Pretreatment with the D1R antagonist SCH 23390 reduces binding by >80%, confirming specificity .
Stereoselectivity and Off-Target Effects
The (+)-enantiomer demonstrates 5-fold higher striatal uptake than the (-)-enantiomer, underscoring the role of stereochemistry in receptor engagement . Despite its high D1R selectivity, [¹¹C]NNC 112 exhibits modest binding to 5-HT2A receptors in cortical regions, contributing to ~15% of total signal in human PET studies .
Applications in Neuroimaging
PET Imaging of Dopamine D1 Receptors
[¹¹C]NNC 112 enables quantification of D1R availability in vivo. In healthy humans, the distribution volume ratio (DVR) is 3.9 in the putamen and 1.5 in the frontal cortex, reflecting regional receptor density . Applications include:
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Schizophrenia Research: Elevated D1R binding in the prefrontal cortex correlates with cognitive deficits .
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Parkinson’s Disease: Striatal D1R downregulation precedes motor symptom onset .
Biodistribution and Radiation Dosimetry
Whole-body PET studies reveal rapid clearance from blood, with peak uptake in the liver (12% injected dose [ID]), lungs (8% ID), and brain (2% ID) . The effective dose equivalent is 9.2 μSv/MBq, permitting safe repeated administrations .
Table 1: Radiation dosimetry of [¹¹C]NNC 112 in humans .
| Organ | Radiation Dose (μSv/MBq) |
|---|---|
| Liver | 24.1 ± 5.3 |
| Lungs | 18.7 ± 4.1 |
| Ovaries | 7.2 ± 1.5 |
| Testes | 6.8 ± 1.2 |
Comparative Analysis with Other D1R Ligands
Table 2: Selectivity profiles of benzazepine-derived D1R ligands .
| Compound | D1R Kₐ (nM) | 5-HT2A Kₐ (nM) | Clinical Use |
|---|---|---|---|
| NNC 112 | 0.2–0.5 | 20–50 | PET imaging |
| SCH 23390 | 0.1–0.3 | 1–2 | Preclinical studies |
| NNC 687 | 1.5–2.0 | 50–100 | Cognitive research |
| DAR-0100A | 0.8–1.2 | >1000 | Agonist development |
NNC 112’s superior 5-HT2A selectivity (>100-fold vs. D1R) minimizes off-target binding compared to SCH 23390, making it preferable for cortical imaging .
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